Mycophenolate Mofetil Mycophenolate Mofetil Mycophenolate Mofetil is the morpholinoethyl ester of mycophenolic acid (MPA) with potent immunosuppressive properties. Mycophenolate stops T-cell and B-cell proliferation through selective inhibition of the de novo pathway of purine biosynthesis. In vivo, the active metabolite, MPA, reversibly inhibits inosine 5'-monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of guanine nucleotides. MPA displays high lymphocyte specificity and cytotoxicity due to the higher dependence of activated lymphocytes on both salvage and de novo synthesis of guanine nucleotides relative to other cell types. (NCI04)
Mycophenolate mofetil, also known as cellcept or RS 61443, belongs to the class of organic compounds known as phthalides. Phthalides are compounds containing a 3-hydrocarbylidene-2-benzofuran-1(3H)-one moiety, . Mycophenolate mofetil is a drug which is used for the prophylaxis of organ rejection in patients receiving allogeneic renal, cardiac or hepatic transplants. mycophenolate mofetil should be used concomitantly with cyclosporine and corticosteroids. . Mycophenolate mofetil exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mycophenolate mofetil has been detected in multiple biofluids, such as urine and blood. Within the cell, mycophenolate mofetil is primarily located in the membrane (predicted from logP). Mycophenolate mofetil participates in a number of enzymatic reactions. In particular, Mycophenolate mofetil can be converted into N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and N-(2-hydroxyethyl)-morpholine N-oxide; which is mediated by the enzyme cocaine esterase. In addition, Mycophenolate mofetil can be converted into N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and N-(2-hydroxyethyl)-morpholine N-oxide; which is mediated by the enzymes liver carboxylesterase 1 and cocaine esterase. In humans, mycophenolate mofetil is involved in the mycophenolic Acid metabolism pathway.
Mycophenolate mofetil is a carboxylic ester resulting from the formal condensation between the carboxylic acid group of mycophenolic acid and the hydroxy group of 2-(morpholin-4-yl)ethanol. In the liver, it is metabolised to mycophenolic acid, an immunosuppressant for which it is a prodrug. It is widely used to prevent tissue rejection following organ transplants as well as for the treatment of certain autoimmune diseases. It has a role as an immunosuppressive agent, a prodrug, an EC 1.1.1.205 (IMP dehydrogenase) inhibitor and an anticoronaviral agent. It is a gamma-lactone, a member of phenols, an ether, a carboxylic ester and a tertiary amino compound. It derives from a mycophenolic acid and a 2-(morpholin-4-yl)ethanol.
Brand Name: Vulcanchem
CAS No.: 128794-94-5
VCID: VC0001248
InChI: InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
SMILES: CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Molecular Formula: C23H31NO7
Molecular Weight: 433.5 g/mol

Mycophenolate Mofetil

CAS No.: 128794-94-5

APIs

VCID: VC0001248

Molecular Formula: C23H31NO7

Molecular Weight: 433.5 g/mol

Mycophenolate Mofetil - 128794-94-5

CAS No. 128794-94-5
Product Name Mycophenolate Mofetil
Molecular Formula C23H31NO7
Molecular Weight 433.5 g/mol
IUPAC Name 2-morpholin-4-ylethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Standard InChI InChI=1S/C23H31NO7/c1-15(5-7-19(25)30-13-10-24-8-11-29-12-9-24)4-6-17-21(26)20-18(14-31-23(20)27)16(2)22(17)28-3/h4,26H,5-14H2,1-3H3/b15-4+
Standard InChIKey RTGDFNSFWBGLEC-SYZQJQIISA-N
Isomeric SMILES CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)OCCN3CCOCC3)O
SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Canonical SMILES CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O
Appearance White powder
Boiling Point 637.6±55.0
Colorform White to off-white crystalline powde
Melting Point 93-94
93-94 °C
Physical Description Solid
Description Mycophenolate Mofetil is the morpholinoethyl ester of mycophenolic acid (MPA) with potent immunosuppressive properties. Mycophenolate stops T-cell and B-cell proliferation through selective inhibition of the de novo pathway of purine biosynthesis. In vivo, the active metabolite, MPA, reversibly inhibits inosine 5'-monophosphate dehydrogenase, an enzyme involved in the de novo synthesis of guanine nucleotides. MPA displays high lymphocyte specificity and cytotoxicity due to the higher dependence of activated lymphocytes on both salvage and de novo synthesis of guanine nucleotides relative to other cell types. (NCI04)
Mycophenolate mofetil, also known as cellcept or RS 61443, belongs to the class of organic compounds known as phthalides. Phthalides are compounds containing a 3-hydrocarbylidene-2-benzofuran-1(3H)-one moiety, . Mycophenolate mofetil is a drug which is used for the prophylaxis of organ rejection in patients receiving allogeneic renal, cardiac or hepatic transplants. mycophenolate mofetil should be used concomitantly with cyclosporine and corticosteroids. . Mycophenolate mofetil exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Mycophenolate mofetil has been detected in multiple biofluids, such as urine and blood. Within the cell, mycophenolate mofetil is primarily located in the membrane (predicted from logP). Mycophenolate mofetil participates in a number of enzymatic reactions. In particular, Mycophenolate mofetil can be converted into N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and N-(2-hydroxyethyl)-morpholine N-oxide; which is mediated by the enzyme cocaine esterase. In addition, Mycophenolate mofetil can be converted into N-(2-carboxymethyl)-morpholine, N-(2-hydroxyethyl)-morpholine, and N-(2-hydroxyethyl)-morpholine N-oxide; which is mediated by the enzymes liver carboxylesterase 1 and cocaine esterase. In humans, mycophenolate mofetil is involved in the mycophenolic Acid metabolism pathway.
Mycophenolate mofetil is a carboxylic ester resulting from the formal condensation between the carboxylic acid group of mycophenolic acid and the hydroxy group of 2-(morpholin-4-yl)ethanol. In the liver, it is metabolised to mycophenolic acid, an immunosuppressant for which it is a prodrug. It is widely used to prevent tissue rejection following organ transplants as well as for the treatment of certain autoimmune diseases. It has a role as an immunosuppressive agent, a prodrug, an EC 1.1.1.205 (IMP dehydrogenase) inhibitor and an anticoronaviral agent. It is a gamma-lactone, a member of phenols, an ether, a carboxylic ester and a tertiary amino compound. It derives from a mycophenolic acid and a 2-(morpholin-4-yl)ethanol.
Solubility 43 μg/mL
Freely soluble in acetone, soluble in methanol, and sparingly soluble in ethanol
In water, 43 mg/L at pH 7.4, temp not specified
9.50e-02 g/L
Synonyms Cellcept
Mofetil Hydrochloride, Mycophenolate
Mofetil, Mycophenolate
mycophenolate mofetil
mycophenolate mofetil hydrochloride
Mycophenolate Sodium
Mycophenolate, Sodium
Mycophenolic Acid
mycophenolic acid morpholinoethyl ester
myfortic
RS 61443
RS-61443
RS61443
Sodium Mycophenolate
Vapor Pressure 1.9X10-13 mm Hg at 25 °C (est)
PubChem Compound 5281078
Last Modified Nov 11 2021
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